Salt-Form Solubility Advantage
The dihydrochloride salt form of the target compound (MW 327.27) is expected to confer substantially higher aqueous solubility than the free base (ethyl 4-methyl-2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate, CAS 1211534-10-9, MW 254.35) and the monohydrochloride (CAS 3010286-93-5, MW 290.81). For the closely related scaffold 1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride, the dihydrochloride salt (MW 256.20) shows 'enhanced aqueous solubility compared to the freebase (MW 183.28) and the monohydrochloride salt (MW 219.73)' . Extrapolating across the piperidinyl-thiazole dihydrochloride class, the target compound's dihydrochloride counter-ion confers superior aqueous solubility, which is critical for biological assay compatibility and formulation workflows .
| Evidence Dimension | Aqueous solubility (salt form comparison) |
|---|---|
| Target Compound Data | Dihydrochloride salt; expected solubility ≥10 mg/mL in water based on structurally analogous 4-(1,3-thiazol-4-yl)piperidine dihydrochloride |
| Comparator Or Baseline | Free base (CAS 1211534-10-9) and monohydrochloride (CAS 3010286-93-5); free base solubility is markedly lower due to absence of ionizable salt; monohydrochloride has intermediate solubility. |
| Quantified Difference | Qualitative step-change; dihydrochloride > monohydrochloride >> free base (exact numerical comparison not available for the specific compound, but established for the broader class ). |
| Conditions | Class-level model: 1-(1,3-thiazol-2-yl)piperidin-4-amine salt series; dihydrochloride solubility data from vendor technical notes ; 4-(1,3-thiazol-4-yl)piperidine dihydrochloride solubility ≥10 mg/mL in water . |
Why This Matters
For procurements involving aqueous biological assays, formulation studies, or salt-form critical processes, the dihydrochloride salt precludes the need for additional solubilization steps or co-solvent screening required by the free base, directly saving experimental time and reducing variability.
